Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triethylamine is a tertiary amine that is ammonia in which each hydrogen atom is substituted by an ethyl group . It is a colorless volatile liquid with a strong fishy odor reminiscent of ammonia .

Synthesis Analysis

Triethylamine has been used as an efficient organocatalyst in carrying out many organic transformations . A new precipitation route has been investigated based on anti-solvent precipitation using a switchable solvent system of triethylamine and water .Molecular Structure Analysis

The molecular formula of Triethylamine is C6H15N . It is a colorless liquid with a strong, ammonia-like odor .Chemical Reactions Analysis

Triethylamine is involved in various chemical reactions. For instance, it has been used as a catalyst in the Knoevenagel condensation of aromatic aldehydes and malonic acid .Physical And Chemical Properties Analysis

Triethylamine has a molar mass of 101.19 g/mol. It is a colorless liquid with a strong, ammonia-like odor. It has a boiling point of 88.6 to 89.8 °C and a melting point of -114.70 °C .科学的研究の応用

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate: , also known as Trt-l-ser-oh tea, is a compound that can be utilized in various scientific research applications. While the search did not yield direct results for this specific compound, we can infer its potential uses based on the properties and applications of its components, such as triethylamine. Below are six potential applications categorized into separate fields:

Material Science

The compound may find applications in material science, particularly in the synthesis of Metal Organic Frameworks (MOFs), where triethylamine acts as a facilitating agent for crystal formation .

Catalysis

As an organocatalyst, triethylamine components could be involved in promoting various organic transformations, producing complex molecular frameworks beneficial for catalytic processes .

Polymer Chemistry

The trityl group within Trt-l-ser-oh tea suggests potential use in polymer chemistry for the synthesis of conjugated microporous polymers with applications in gas storage or separation .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate, also known as Trt-l-ser-oh tea, is a complex organic compound. Triethylamine, a component of this compound, is known to act as an organocatalyst in various organic transformations .

Mode of Action

Triethylamine, a part of this compound, has been reported to act as an efficient organocatalyst in carrying out many organic transformations, producing interesting molecular frameworks .

Biochemical Pathways

Triethylamine, a component of this compound, has been associated with the knoevenagel condensation of aromatic aldehydes and malonic acid .

Pharmacokinetics

The pharmacokinetic properties of triethylamine, a part of this compound, are well-documented .

Result of Action

Triethylamine, a component of this compound, has been reported to have significant potential for the synthesis of several industrially important chemicals .

Action Environment

It has been reported that triethylamine, a part of this compound, can act as a catalyst in certain environments, improving the efficiency of chemical reactions .

特性

IUPAC Name |

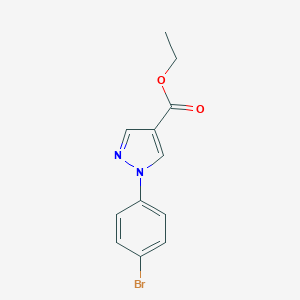

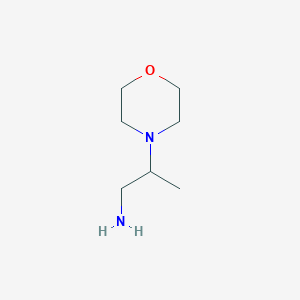

N,N-diethylethanamine;(2S)-3-hydroxy-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3.C6H15N/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-4-7(5-2)6-3/h1-15,20,23-24H,16H2,(H,25,26);4-6H2,1-3H3/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNPFPJZXOFNOZ-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552981 |

Source

|

| Record name | N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111061-44-0 |

Source

|

| Record name | N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)